molecular formula C22H15FN2O3 B2370278 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde CAS No. 315691-94-2

4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde

Cat. No.: B2370278
CAS No.: 315691-94-2
M. Wt: 374.371
InChI Key: CAMNGLUVJNFDAA-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde (CAS: 315691-94-2) is a phthalazine-derived aromatic aldehyde with the molecular formula C₂₂H₁₅FN₂O₃ and a molecular weight of 374.36 g/mol . Its structure comprises:

  • A phthalazine core fused with a 4-fluorophenyl substituent at position 2.
  • An ether linkage connecting the phthalazine to a 3-methoxybenzaldehyde moiety.

This compound’s functional groups—aldehyde, methoxy, and fluorophenyl—impart distinct physicochemical properties, such as moderate polarity (due to the aldehyde and ether) and enhanced lipophilicity (from the fluorophenyl group).

Properties

IUPAC Name

4-[4-(4-fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c1-27-20-12-14(13-26)6-11-19(20)28-22-18-5-3-2-4-17(18)21(24-25-22)15-7-9-16(23)10-8-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMNGLUVJNFDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with phthalazinone derivatives under specific conditions. The reaction often requires the use of catalysts and solvents such as anhydrous potassium carbonate (K2CO3) in dry acetone . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways associated with various diseases, particularly cancer. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.

Table 1: Summary of Therapeutic Applications

Application AreaMechanism of ActionReferences
Cancer TreatmentPARP inhibition leading to enhanced chemotherapy efficacy
Neurodegenerative DiseasesPotential neuroprotective effects through modulation of oxidative stress
Antimicrobial ActivityExhibits inhibitory effects against bacterial strains

Research has indicated that 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde possesses notable biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Studies : In vitro studies have shown moderate cytotoxic effects on cancer cell lines, indicating its potential use in targeted cancer therapies.

Table 2: Biological Activity Overview

Activity TypeResultsReferences
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityIC50 > 50 µg/mL in HEK-293 cells
PARP InhibitionSignificant inhibition observed

Case Study 1: Cancer Therapeutics

A study explored the use of 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde in combination with established chemotherapeutic agents. The results indicated that this compound significantly enhances the efficacy of treatments in resistant cancer cell lines by inducing apoptosis through the PARP pathway.

Case Study 2: Antimicrobial Efficacy

In a comparative study, derivatives of this compound were tested for their antimicrobial properties against clinical isolates of bacteria. The findings revealed that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic enzymes and interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazine Derivatives

(a) 4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one (CAS: Not specified, )
  • Key Features : Incorporates a 1,2,4-oxadiazole ring instead of an ether linkage. The oxadiazole is electron-deficient, enhancing metabolic stability compared to the target compound’s ether group.
  • Molecular Weight : Higher (~430–450 g/mol estimated) due to the oxadiazole and ethoxy groups.
  • Reactivity : The oxadiazole may participate in hydrogen bonding, whereas the target’s aldehyde enables condensation reactions .
(b) (4-Benzyl-1-oxo-1H-phthalazin-2-yl) Acetic Acid Hydrazide (CAS: Not specified, )
  • Key Features : Replaces the benzaldehyde with a hydrazide group.
  • Solubility : Increased polarity due to the hydrazide and carboxylic acid, contrasting with the target’s aldehyde-dominated hydrophobicity.
  • Applications : Hydrazides are precursors for Schiff base formation, useful in antimicrobial agent synthesis .

Fluorophenyl-Substituted Aldehydes

(a) 4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5, )
  • Key Features : A simpler analog lacking the phthalazine moiety.
  • Molecular Weight : 154.14 g/mol (vs. 374.36 g/mol for the target).
  • Lipophilicity : Lower logP due to reduced aromatic bulk, impacting membrane permeability in biological systems .
(b) 4-(4-Fluorobenzoyl)butyric Acid (CAS: Not specified, )
  • Key Features : Replaces the aldehyde with a carboxylic acid and adds a butyric acid chain.
  • Reactivity : Carboxylic acid enables salt formation (improving solubility), while the target’s aldehyde is more reactive toward nucleophiles .

Heterocyclic Analogs

(a) 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) Semicarbazide (CAS: Not specified, )
  • Key Features : Contains a 1,2,4-triazole ring and semicarbazide.
  • Biological Relevance : Triazoles are common in antifungal agents (e.g., fluconazole), suggesting divergent applications compared to the phthalazine-based target .

Key Findings and Implications

  • Electron-Deficient Heterocycles (e.g., oxadiazole in ) enhance metabolic stability but reduce reactivity compared to the target’s aldehyde group .
  • Simpler Fluorophenyl Aldehydes () lack the phthalazine’s aromatic bulk, limiting their utility in targets requiring π-π interactions .
  • Hydrazide Derivatives () offer superior solubility but require additional synthetic steps for functionalization .

Biological Activity

4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : CC16H14FN3O3\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_3
  • IUPAC Name : 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde

The presence of the fluorophenyl and phthalazin moieties contributes to its unique biological properties.

Anticancer Activity

Research indicates that compounds with phthalazin structures exhibit significant anticancer properties. A study demonstrated that derivatives of phthalazin could inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, likely through the modulation of key signaling pathways such as p53 and MAPK .

Anti-inflammatory Effects

In vitro studies have shown that 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is mediated by the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicated that it exhibits moderate activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Study 1: Anticancer Activity

A recent study explored the efficacy of 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic cells within the tumor tissue. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of this compound in a rat model of induced arthritis. The treatment group exhibited reduced paw swelling and decreased levels of inflammatory markers in serum compared to untreated controls. Histological analysis confirmed reduced infiltration of inflammatory cells in joint tissues, supporting its potential use in inflammatory diseases .

Data Tables

Biological Activity Effect Mechanism
AnticancerInhibition of cancer cell growthInduction of apoptosis; cell cycle arrest
Anti-inflammatoryReduction in inflammationSuppression of NF-kB signaling
AntimicrobialModerate activity against bacteriaDisruption of bacterial cell wall integrity

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